![molecular formula C15H11Cl3O3 B2565543 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 832677-96-0](/img/structure/B2565543.png)
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H11Cl3O3 . It is used in research .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” were not found, a method for synthesizing 2,4-dichlorobenzoyl chloride, which could potentially be used in the synthesis of similar compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .
Molecular Structure Analysis
The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The SMILES string representation of the molecule is ClC1=CC(OCC2=C(Cl)C=CC=C2)=C(OC)C=C1C([H])=O .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The compound is a solid . Further physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Subheading Synthesis of Halogenated Vanillin Derivatives and Their Antioxidant Properties
In a study focused on synthesizing halogenated vanillin derivatives, researchers created compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde through chlorination of vanillin and evaluated their antioxidant properties. The synthesized compounds were tested for antioxidant activity using the DPPH method, showcasing the potential of these derivatives in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Crystal Structures and Molecular Interactions
Subheading Investigating the Molecular Structure and Hydrogen Bonding Patterns of Methoxybenzaldehyde Oxime Derivatives
A study on the crystal structures of methoxybenzaldehyde oxime derivatives revealed different molecular conformations and hydrogen-bonding patterns. The research provided insights into the intermolecular interactions of these compounds, contributing to a deeper understanding of their structural properties (Gomes et al., 2018).
Anticancer Activity
Subheading Exploring the Anticancer Potential of Benzyloxybenzaldehyde Derivatives
Researchers synthesized a series of benzyloxybenzaldehyde derivatives and assessed their anticancer activity against the HL-60 cell line. The study identified compounds exhibiting significant activity at low concentrations, indicating the promising anticancer potential of these derivatives (Lin et al., 2005).
Photocatalytic Activity
Subheading Photocatalytic Oxidation of Benzyl Alcohol Derivatives using TiO2 under Visible Light
A study explored the photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. The research highlighted the potential of these compounds in photocatalytic applications and their response to visible light (Higashimoto et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-4-10(7-19)13(18)6-15(14)21-8-9-2-3-11(16)5-12(9)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHFSKVPOXPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)
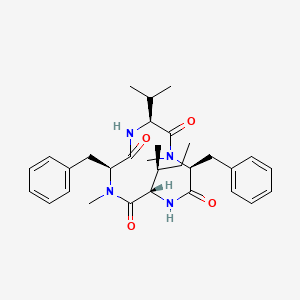
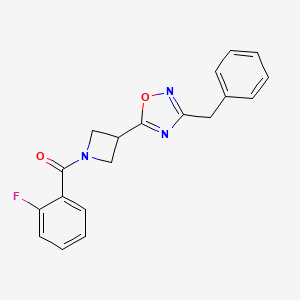
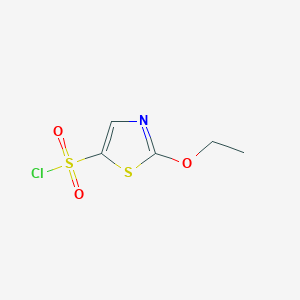
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)
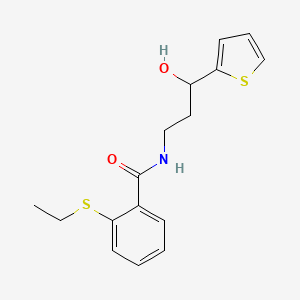
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2565474.png)

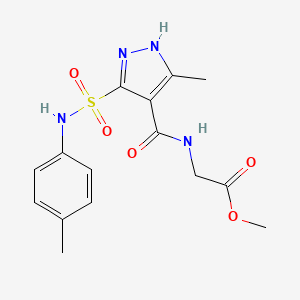
![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)


![N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)
![2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide](/img/structure/B2565483.png)